![molecular formula C15H14Cl2O2 B033284 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 14151-65-6](/img/structure/B33284.png)

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

描述

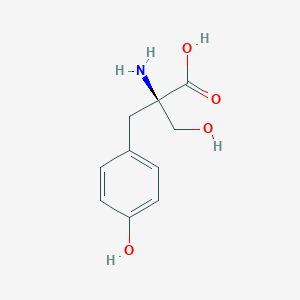

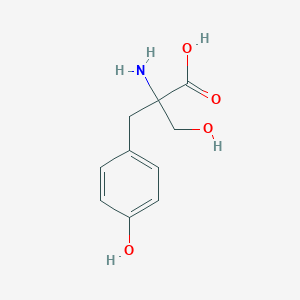

The compound 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a chemical of interest in various fields, including organic chemistry and materials science. Its relevance stems from its structural features, which include chloro and hydroxy functional groups attached to a phenyl ring. These features make it a candidate for further chemical modifications and applications in synthesizing advanced materials and pharmaceutical intermediates.

Synthesis Analysis

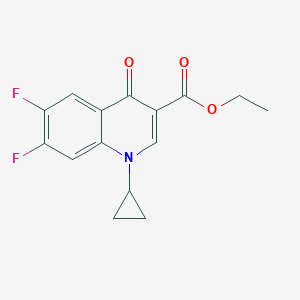

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, etherification, and reductions of nitro groups. For example, Salian et al. (2018) synthesized chalcone derivatives through base-catalyzed Claisen-Schmidt condensation, illustrating a methodology that could be adapted for synthesizing 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol by choosing appropriate starting materials (Salian et al., 2018).

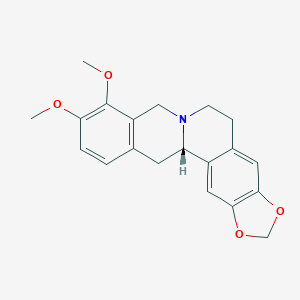

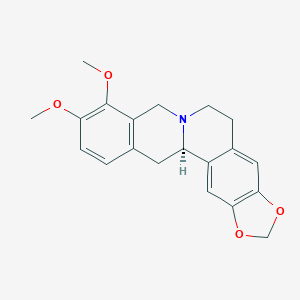

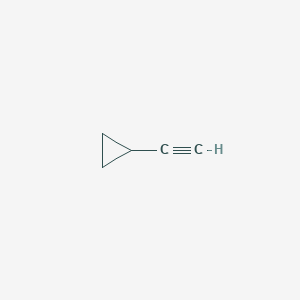

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been elucidated using techniques such as X-ray diffraction and spectroscopy. For instance, Li et al. (2015) determined the structure of a similar compound by X-ray analysis, highlighting the presence of strong intermolecular hydrogen bonds forming two-dimensional layers (Li et al., 2015).

Chemical Reactions and Properties

Phenolic compounds like 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol participate in various chemical reactions, including oxidation and polymerization. Kaya and Aydın (2012) discussed the synthesis and oxidative polymerization of a phenol-based polymer, which shares similarities with the potential reactivity of our compound of interest (Kaya & Aydın, 2012).

科学研究应用

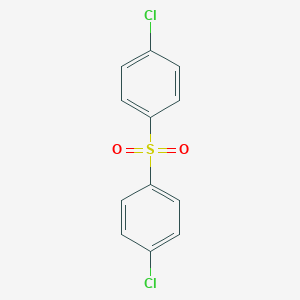

Selective Inhibition in Biological Processes : It acts as a selective inhibitor of sulphation, with a long duration of action, making it suitable for studies on the regulatory role of sulphation in biological processes (Mulder & Scholtens, 1977).

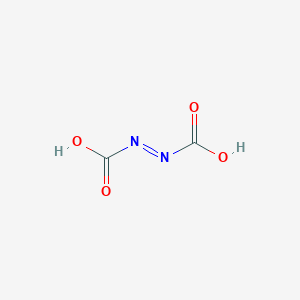

Crystalline Structure Analysis : Its crystallization reveals long hydrogen bonds and infinite polyanionic chains, contributing to understanding molecular interactions (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).

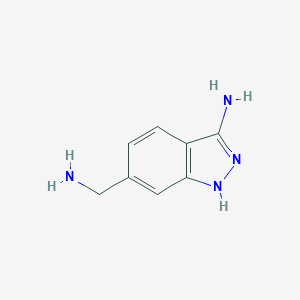

Formation of N-Heterocyclic Carbenes : Through tautomerization, it contributes to the formation of N-heterocyclic carbenes, leading to new heterocyclic ring systems in chemistry (Liu, Nieger, Hübner, & Schmidt, 2016).

Cancer Cell Growth Inhibition : As part of a compound derived from Daphniphyllum macropodum Miq seeds, it exhibits effectiveness in inhibiting cancer cell growth by activating the mitochondrial pathway and inducing apoptosis (Ma et al., 2017).

Antioxidant Activity : Extracts from Artocarpus nobilis fruits, including this compound, show strong antioxidant activity against DPPH radicals (Jayasinghe, Rupasinghe, Hara, & Fujimoto, 2006).

Thermosetting Resin Application : It forms part of a compound used in thermosetting resins, which have high decomposition and glass transition temperatures (Chistyakov, Filatov, Yudaev, & Kireev, 2019).

Synthetic Method Development for Environmental Study : A versatile synthetic method for bisphenol monosubstituted-ether byproduct libraries was developed, aiding in the study of environmental behavior and transformation of halogenated flame retardants (Guo et al., 2020).

Facile Synthesis in Pharmaceuticals and Cosmetics : The compound contributes to a facile method for synthesizing 2-(phenylthio)phenols, useful in pharmaceuticals and cosmetics (Xu, Wan, Mao, & Pan, 2010).

Antimicrobial Activity : Novel derivatives containing this compound exhibit potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).

属性

IUPAC Name |

2,6-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPWAEAGAFKCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627281 | |

| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

CAS RN |

14151-65-6 | |

| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

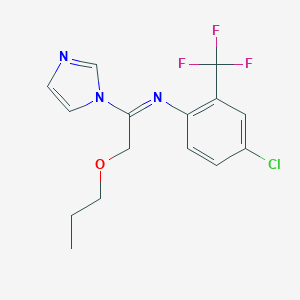

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)